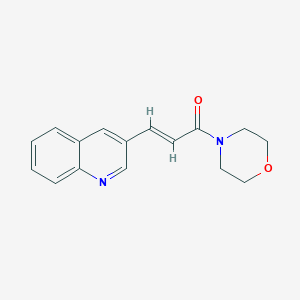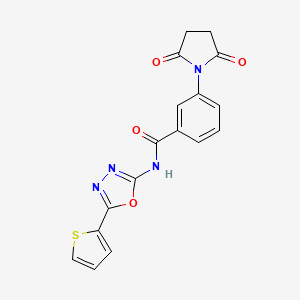
1-(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone is a synthetic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique molecular structure, which consists of a pyrazole ring substituted with methyl and phenylthio groups, and an ethanone moiety linked to a p-tolyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3,5-Dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone can be synthesized through multi-step organic reactions. One common synthetic route involves:
Formation of Pyrazole Core: : The starting materials, 3,5-dimethyl-4-chloro-1H-pyrazole, and thiophenol, undergo a nucleophilic substitution reaction to form 3,5-dimethyl-4-(phenylthio)-1H-pyrazole. This step usually requires a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Coupling with Ethanone Derivative: : The intermediate product is then coupled with 2-(p-tolyloxy)acetyl chloride in the presence of a base such as triethylamine in an anhydrous solvent, typically dichloromethane (DCM). This acylation reaction forms the desired compound, this compound.
Industrial Production Methods
The industrial production of this compound may involve optimization of the laboratory-scale synthetic route to accommodate large-scale manufacturing. This includes:
Use of automated reactors to ensure precise temperature and pressure control.
Implementation of continuous flow chemistry to increase reaction efficiency and product yield.
Utilization of greener solvents and catalysts to minimize environmental impact.
Analyse Des Réactions Chimiques
1-(3,5-Dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone exhibits various chemical reactions, including:
Oxidation: : The phenylthio group can undergo oxidation to form sulfoxide or sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The p-tolyloxy group can be substituted with other nucleophiles under basic conditions, forming a range of functionalized derivatives.
Applications De Recherche Scientifique
1-(3,5-Dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone finds applications across various fields:
Chemistry: : As an intermediate for synthesizing complex molecules and as a reagent in organic synthesis.
Biology: : As a tool for studying enzyme interactions and protein-ligand binding.
Medicine: : Potentially as a lead compound for developing drugs targeting specific diseases, such as anti-inflammatory and anticancer agents.
Industry: : As a component in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone exerts its effects involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: : The compound can act as an inhibitor of enzymes such as kinases or proteases, modulating their activity and affecting cellular processes.
Receptor Binding: : It may bind to receptors on cell surfaces or within cells, altering signal transduction pathways and physiological responses.
Comparaison Avec Des Composés Similaires
When comparing 1-(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone with similar compounds, several key differences highlight its uniqueness:
Structural Variations: : The presence of the phenylthio group and the specific arrangement of functional groups distinguish it from other pyrazole derivatives.
Reactivity: : Its chemical reactivity differs due to the unique electronic and steric effects of its substituents.
List of Similar Compounds
1-(3,5-Dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(methoxy)ethanone
1-(3,5-Dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-phenoxy)ethanone
1-(3,5-Dimethyl-4-(methylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone
This covers the essential aspects of this compound
Propriétés
IUPAC Name |
1-(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-2-(4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-14-9-11-17(12-10-14)24-13-19(23)22-16(3)20(15(2)21-22)25-18-7-5-4-6-8-18/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPDVFMIIHMDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)SC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine](/img/structure/B2937311.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937314.png)


![7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B2937317.png)

![[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2937319.png)
![N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2937323.png)

